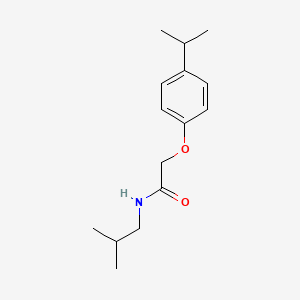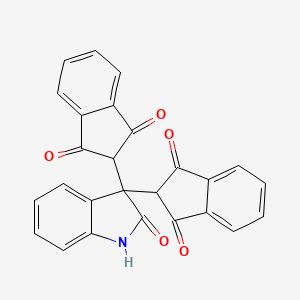
1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine
Übersicht
Beschreibung
1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, also known as 2-FBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. Studies have shown that this compound acts as an inhibitor of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin and dopamine. By inhibiting these transporters, this compound increases the levels of these neurotransmitters in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and can vary depending on the dosage and administration route. Studies have shown that this compound can modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine in lab experiments is its relatively low cost and easy synthesis method. It is also a highly pure compound, which makes it ideal for use in studies that require precise measurements. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of this compound can vary depending on the dosage and administration route, which can make it challenging to standardize experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound for the treatment of psychiatric disorders. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into the underlying causes of these disorders. Additionally, studies on the long-term effects of this compound on the brain and behavior could help to determine its safety and potential for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in various fields of research, including medicine, pharmacology, and neuroscience. Its easy synthesis method, low cost, and potential therapeutic effects make it an attractive candidate for future studies. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including inhibition of monoamine transporters, modulation of serotonin and dopamine levels, and antagonism of 5-HT2A receptors. These activities make this compound a promising candidate for developing new drugs for the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-14-6-2-1-5-13(14)17(22)21-11-9-20(10-12-21)16-8-4-3-7-15(16)19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKOUBMXBABJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B3461735.png)

![2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461754.png)
![N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3461760.png)
![methyl 3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3461762.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B3461776.png)



![2-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461824.png)
![4-[2-(3-fluoro-4-methoxyphenyl)ethanethioyl]morpholine](/img/structure/B3461826.png)

